(6-Chlorochroman-3-YL)methanol
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Overview
Description
(6-Chlorochroman-3-YL)methanol is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . . This compound is part of the chroman family, which is characterized by a benzopyran ring system. The presence of a chlorine atom at the 6th position and a methanol group at the 3rd position makes this compound unique.
Preparation Methods
The synthesis of (6-Chlorochroman-3-YL)methanol typically involves the reaction of 6-chlorochroman with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
(6-Chlorochroman-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(6-Chlorochroman-3-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (6-Chlorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
(6-Chlorochroman-3-YL)methanol can be compared with other similar compounds, such as:
Chroman-3-YL)methanol: Lacks the chlorine atom at the 6th position, which may affect its reactivity and biological activity.
6-Methylchroman-3-YL)methanol: Has a methyl group instead of a chlorine atom, leading to different chemical and physical properties.
6-Bromochroman-3-YL)methanol:
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C10H11ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2 |
InChI Key |
GYDDZQWGMSXSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)CO |
Origin of Product |
United States |
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